molecular formula C21H18O6 B3593794 7-(acetyloxy)-3-benzyl-4-methyl-2-oxo-2H-chromen-8-yl acetate

7-(acetyloxy)-3-benzyl-4-methyl-2-oxo-2H-chromen-8-yl acetate

Cat. No.: B3593794
M. Wt: 366.4 g/mol
InChI Key: VEVPHHMOYHLCLP-UHFFFAOYSA-N
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Description

7-(Acetyloxy)-3-benzyl-4-methyl-2-oxo-2H-chromen-8-yl acetate is a complex organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are often used in medicinal chemistry

Properties

IUPAC Name

(8-acetyloxy-3-benzyl-4-methyl-2-oxochromen-7-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-12-16-9-10-18(25-13(2)22)20(26-14(3)23)19(16)27-21(24)17(12)11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVPHHMOYHLCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC(=O)C)OC(=O)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(acetyloxy)-3-benzyl-4-methyl-2-oxo-2H-chromen-8-yl acetate typically involves multi-step organic reactions. One common method includes the acetylation of a precursor chromone compound. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of ionic liquids, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-(Acetyloxy)-3-benzyl-4-methyl-2-oxo-2H-chromen-8-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Pyridine, triethylamine

    Solvents: Acetic anhydride, methanol, ethanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters or ethers .

Scientific Research Applications

7-(Acetyloxy)-3-benzyl-4-methyl-2-oxo-2H-chromen-8-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(acetyloxy)-3-benzyl-4-methyl-2-oxo-2H-chromen-8-yl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. Additionally, it can interact with antioxidant pathways, neutralizing free radicals and preventing oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-3-benzyl-4-methyl-2-oxo-2H-chromen-8-yl acetate
  • 7-(Methoxy)-3-benzyl-4-methyl-2-oxo-2H-chromen-8-yl acetate
  • 7-(Acetyloxy)-3-phenyl-4-methyl-2-oxo-2H-chromen-8-yl acetate

Uniqueness

7-(Acetyloxy)-3-benzyl-4-methyl-2-oxo-2H-chromen-8-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both acetyloxy and benzyl groups enhances its reactivity and potential for various applications, setting it apart from similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(acetyloxy)-3-benzyl-4-methyl-2-oxo-2H-chromen-8-yl acetate

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